

# Spectroscopic Analysis of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 2-(1H-Imidazol-2-yl)acetic acid

Cat. No.: B1256971

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Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for **2-(1H-Imidazol-2-yl)acetic acid** remains elusive. This technical guide will, therefore, outline the expected spectroscopic characteristics based on the known structure of the molecule and provide standardized methodologies for acquiring such data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound.

## Predicted Spectroscopic Data

While experimental data is not currently available in public databases, the spectroscopic characteristics of **2-(1H-Imidazol-2-yl)acetic acid** can be predicted based on its chemical structure. These predictions are valuable for guiding the analysis of experimentally obtained spectra.

### Table 1: Predicted 1H NMR Chemical Shifts

(Solvent: DMSO-d6)

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Imidazole C4-H & C5-H	7.0 - 7.5	s (or two singlets)
Methylene (-CH <sub>2</sub> -)	3.6 - 4.0	s
Carboxylic Acid (-COOH)	12.0 - 13.0	br s
Imidazole N-H	11.0 - 12.0	br s

**Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts**

(Solvent: DMSO-d6)

Carbon Atom	Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)	170 - 175
Imidazole C2	145 - 150
Imidazole C4 & C5	120 - 125
Methylene (-CH <sub>2</sub> -)	35 - 45

**Table 3: Predicted Infrared (IR) Absorption Bands**

(Sample preparation: KBr pellet or ATR)

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
N-H stretch (Imidazole)	3100 - 3300	Medium, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (Carboxylic Acid)	1700 - 1730	Strong
C=N stretch (Imidazole)	1500 - 1600	Medium
C=C stretch (Imidazole)	1450 - 1550	Medium

## Table 4: Predicted Mass Spectrometry Fragmentation

(Ionization Mode: Electrospray Ionization, ESI+)

m/z Value	Interpretation
127.05	[M+H] <sup>+</sup>
82.04	Loss of COOH
81.03	Loss of CH <sub>2</sub> COOH

## Standard Experimental Protocols

To obtain the spectroscopic data for **2-(1H-Imidazol-2-yl)acetic acid**, the following standard experimental protocols are recommended.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).

- **1H NMR Acquisition:**
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-16 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-5 seconds.
- **13C NMR Acquisition:**
  - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation Delay: 2 seconds.

## Infrared (IR) Spectroscopy

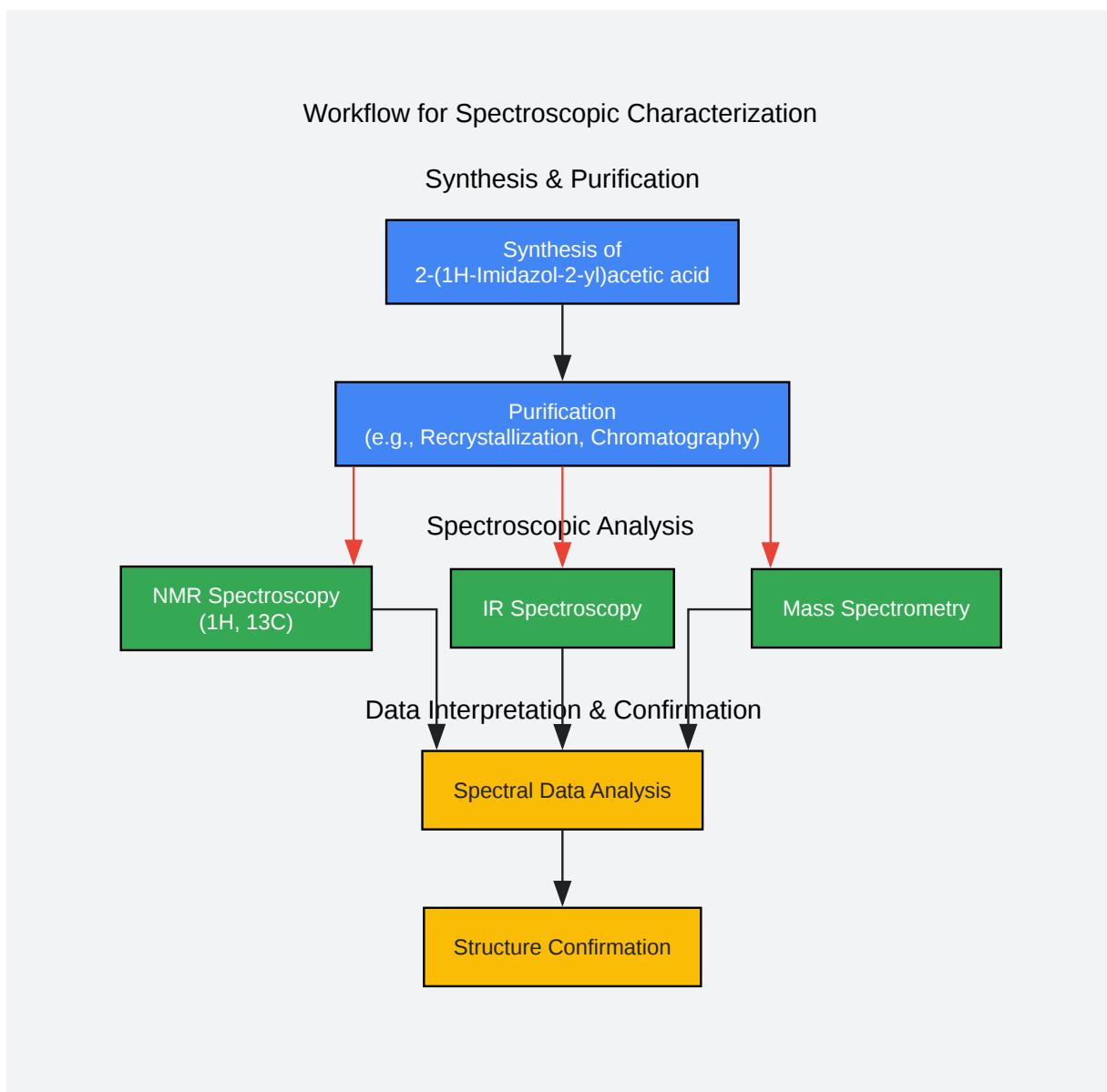
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:**
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- **Acquisition:**
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
- Acquisition:
  - Ionization Mode: Positive ion mode (ESI+) is generally suitable for imidazole-containing compounds.
  - Mass Range: m/z 50-500.
  - Capillary Voltage: 3-4 kV.
  - Fragmentor Voltage: Adjust to observe both the molecular ion and fragment ions.

## Logical Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound like **2-(1H-Imidazol-2-yl)acetic acid** follows a logical progression. The following diagram illustrates this workflow.



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Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation of a chemical compound.

## Conclusion

While direct experimental spectroscopic data for **2-(1H-Imidazol-2-yl)acetic acid** is not readily available in the public domain, this guide provides a comprehensive set of predicted data and

standardized protocols for its acquisition and analysis. The information presented here serves as a valuable starting point for researchers and professionals in the fields of chemistry and drug development, enabling them to effectively characterize this compound and integrate it into their research endeavors. The provided workflow diagram further clarifies the logical steps involved in such a characterization process.

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